5-[(Z)-2-phenylethenyl]-1,3-benzodioxole
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Overview
Description
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole is an organic compound with the molecular formula C15H12O2. . This compound is characterized by a benzodioxole ring fused with a phenylethenyl group, which gives it unique chemical properties.
Preparation Methods
The synthesis of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole typically involves the reaction of piperonal with phenylacetylene under specific conditions. The reaction is catalyzed by palladium and proceeds through a Heck coupling mechanism . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, typically using reagents like bromine or chlorine.
Scientific Research Applications
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole include:
3,4-methylenedioxy-stilbene: Similar structure but different stereochemistry.
Piperonal: A precursor in the synthesis of this compound.
Phenylacetylene: Another precursor used in the synthesis.
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5426-80-2 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H12O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-10H,11H2/b7-6- |
InChI Key |
IHBMGIUAQDCALO-SREVYHEPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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